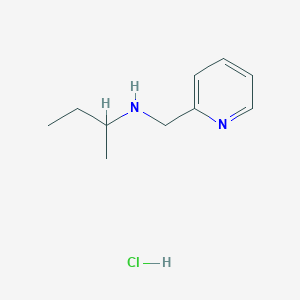

N-(2-Pyridinylmethyl)-2-butanamine hydrochloride

Overview

Description

“N-(2-Pyridinylmethyl)-2-butanamine hydrochloride” is a hydrochloride salt of an amine compound. The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Pyridine derivatives generally have a strong, unpleasant odor and are often soluble in water .Scientific Research Applications

Thermophysical Properties

- N-(2-Pyridinylmethyl)-2-butanamine hydrochloride is evaluated in terms of its thermodynamic and thermophysical properties. This includes assessments of boiling, freezing, and triple point temperatures, critical constants, thermodynamic properties in solid and liquid phases, vapor pressure, enthalpy of vaporization, density, second virial coefficients, and enthalpy of combustion. These properties are crucial for understanding the compound's behavior under different conditions (Das et al., 1993).

Pharmaceutical Applications

- The compound shows potential in pharmaceutical applications. For instance, variants of this compound have been studied as human CCR5 antagonists, which can be significant in developing treatments for various conditions (Castonguay et al., 2003).

Neuroprotective Effects

- Research indicates that related compounds, such as LY042826 and LY393615, which are variants of this compound, exhibit neuroprotective effects. These effects are particularly observed in models of cerebral ischemia, suggesting potential applications in treating neurological conditions (Hicks et al., 2000).

Chemical Synthesis

- The compound is involved in the synthesis of various chemical structures. For instance, its derivatives have been synthesized and characterized using techniques like UV-Vis, IR, NMR, and Mass Spectrometry, highlighting its role in the creation of novel chemical entities (Cervantes-Mejía et al., 2014).

Catalysis

- It's used in catalysis, such as in the copper-catalyzed conjugate addition of diethylzinc to enones. This showcases its utility in facilitating chemical reactions, which is a crucial aspect of chemical manufacturing and pharmaceutical synthesis (Morimoto et al., 2000).

Mechanism of Action

Target of Action

N-(2-Pyridinylmethyl)-2-butanamine hydrochloride, also known as Betahistine, is primarily targeted towards histamine receptors . These receptors play a crucial role in the transmission of signals in the body, particularly in the inner ear and the vestibular system, which is responsible for maintaining balance .

Mode of Action

Betahistine interacts with histamine receptors, specifically H1 and H3 receptors, in the inner ear . This interaction leads to increased blood flow in the inner ear, which can help reduce the frequency and severity of vertigo episodes associated with Ménière’s disease .

Biochemical Pathways

It is believed that the drug’s action on histamine receptors can influence the vestibular system’s function, potentially affecting balance and hearing .

Pharmacokinetics

It is known that the compound is used in the form of a hydrochloride salt, which may influence its solubility and absorption .

Result of Action

The primary result of Betahistine’s action is the reduction of vertigo episodes associated with Ménière’s disease . This is achieved through the drug’s interaction with histamine receptors, which can lead to increased blood flow in the inner ear and improved balance .

Action Environment

The action of Betahistine can be influenced by various environmental factors. For instance, the pH of the stomach can affect the drug’s absorption, and the presence of certain enzymes can influence its metabolism . Additionally, the drug’s stability and efficacy may be affected by storage conditions, such as temperature and humidity .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

N-(2-Pyridinylmethyl)-2-butanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyridinium salts, which are known for their antimicrobial, anti-cancer, and anti-malarial properties . The nature of these interactions often involves the formation of ionic bonds and hydrogen bonds, which stabilize the compound within the biochemical environment.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyridinium salts, which share structural similarities with this compound, have been reported to induce cell death in certain cancer cell lines . This suggests that this compound may also have similar effects on cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, pyridinium salts have been shown to inhibit cholinesterase, an enzyme involved in neurotransmission . This inhibition can lead to an accumulation of neurotransmitters, thereby affecting cellular communication and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyridinium salts can degrade over time, leading to a decrease in their biological activity . This suggests that this compound may also exhibit similar temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At high doses, it may cause toxic or adverse effects. For instance, pyridinium salts have been reported to cause neurotoxicity at high concentrations . Therefore, it is essential to determine the optimal dosage to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, pyridinium salts are metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism . This interaction can affect the metabolic flux and levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Pyridinium salts, for instance, are known to interact with organic cation transporters, which facilitate their uptake and distribution within the body . This interaction can influence the localization and accumulation of the compound in specific tissues.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to specific organelles. For example, pyridinium salts have been shown to localize within the mitochondria, where they exert their effects on cellular respiration . This suggests that this compound may also have similar subcellular localization patterns.

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-3-9(2)12-8-10-6-4-5-7-11-10;/h4-7,9,12H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPMISJPBWFZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Dimethylamino)propoxy]benzaldehyde hydrochloride](/img/structure/B3077840.png)

![Butyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B3077853.png)

![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077878.png)

![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077907.png)

![[6-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamine dihydrochloride](/img/structure/B3077925.png)